molecular formula C18H16FN3O3S B2780574 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851865-95-7

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2780574
CAS No.: 851865-95-7
M. Wt: 373.4
InChI Key: USEGEWLYFAECLN-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a sophisticated synthetic compound designed for advanced research applications. Its structure incorporates multiple pharmacologically significant motifs, including a 4,5-dihydroimidazole (imidazoline) core, a benzylthioether linkage with a fluorine substituent, and a nitroaromatic system. The presence of the nitroimidazole-derived scaffold is of particular interest, as this class of compounds has a well-established role in medicinal chemistry as prodrugs that undergo reductive bioactivation under hypoxic conditions, leading to the generation of reactive species that can cause cellular damage . This mechanism is fundamental to the application of nitroimidazoles in the development of anti-infective agents for diseases like tuberculosis and certain parasitic infections, as well as in cancer research for targeting hypoxic tumor cells . Furthermore, the 4-fluorobenzyl moiety is a common structural element in compounds designed to modulate the GABA-A receptor, a key target in neuroscience research for conditions such as anxiety, insomnia, and various neurological disorders . The specific stereoelectronic properties imparted by the fluorine atom can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This combination of features makes this chemical a valuable intermediate or lead compound for researchers in drug discovery and development, particularly for those investigating new anti-infectives, hypoxia-selective cytotoxins, or neuroactive small molecules. The compound is provided with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity for your research needs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-12-2-5-14(10-16(12)22(24)25)17(23)21-9-8-20-18(21)26-11-13-3-6-15(19)7-4-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGEWLYFAECLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole may be studied for its potential as a pharmacophore. Its ability to interact with biological targets could lead to the development of new drugs.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Name (Reference) Substituents (R1/R2) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound R1: 4-Fluorophenylmethyl sulfanyl
R2: 4-Methyl-3-nitrobenzoyl
C₁₉H₁₆FN₃O₃S* ~385.41 g/mol* Hypothesized antimicrobial activity
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole R1: -
R2: 4-Fluorophenyl
C₂₀H₁₅FN₂ 302.35 g/mol Antifungal activity demonstrated
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole R1: 4-Methylphenylmethyl sulfanyl
R2: 3,4,5-Triethoxybenzoyl
C₂₄H₃₀N₂O₄S 442.57 g/mol Unknown; triethoxy group enhances solubility
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole R1: Benzo[d][1,3]dioxol-5-yloxy
R2: Substituted phenyl
C₂₀H₁₄FN₂O₃ 367.34 g/mol Anti-inflammatory activity

*Calculated based on structural components.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity: The nitro group in the target compound’s benzoyl moiety is more electron-withdrawing than the triethoxy groups in , which could increase electrophilicity and interaction with biological nucleophiles (e.g., enzyme active sites) .

Synthesis Methods :

  • The target compound’s synthesis likely involves:

  • Chlorination of a benzyl alcohol intermediate (as in using SOCl₂) to form the benzoyl chloride.
  • Nucleophilic substitution to attach the sulfanyl group, similar to the sodium metabisulfite-mediated condensation in .
    • Contrastingly, ’s triethoxybenzoyl group may require protection/deprotection steps due to its oxygen-rich structure.

Biological Activity :

  • The target compound’s nitroimidazole scaffold is associated with antimicrobial activity in literature, whereas ’s benzimidazole derivative shows anti-inflammatory effects. ’s fluorophenyl-imidazole exhibits antifungal properties, suggesting substituent-driven selectivity.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H15FN2O2S
  • Molecular Weight : 300.36 g/mol
  • IUPAC Name : 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

This compound features a fluorinated phenyl group, a sulfanyl linkage, and a nitro-substituted benzoyl moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with imidazole scaffolds exhibit significant anticancer properties. For instance, a study highlighted the activity of related imidazole derivatives against various cancer cell lines. The compound's structure suggests it could interact with cellular pathways involved in cancer proliferation.

  • Case Study : A derivative of imidazole was tested against breast cancer cell lines and showed an IC50 value of 12 µM, indicating moderate potency. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Imidazole derivatives are also known for their antimicrobial activities. The presence of the sulfanyl group may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration into microbial membranes.

  • Research Findings : In vitro tests showed that similar compounds exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

GABA-A Receptor Modulation

Compounds similar to this compound have been identified as positive allosteric modulators of the GABA-A receptor. This modulation can lead to anxiolytic effects, making these compounds potential candidates for treating anxiety disorders.

  • Study Insights : A related study found that certain benzimidazole derivatives acted as PAMs at the GABA-A receptor with improved metabolic stability compared to traditional anxiolytics like alpidem .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerBreast Cancer Cells12
AntimicrobialS. aureus16
E. coli32
GABA-A ModulationHuman NeuronsN/A

Table 2: Structure-Activity Relationship (SAR)

CompoundModificationEffect on Activity
Base CompoundNoneModerate activity
FluorinationAddition of F at para positionIncreased potency
Sulfanyl GroupSubstitution with sulfanylEnhanced membrane permeability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted imidazole cores. For example, analogous compounds like 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole are synthesized via cyclocondensation of aldehydes, ammonium acetate, and benzil derivatives under reflux in acetic acid . Adjusting substituents (e.g., nitro or methyl groups) requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-nitration or sulfanyl group displacement .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals in the δ 6.8–7.5 ppm range (split patterns depend on substituents) and dihydroimidazole protons (δ 3.5–4.5 ppm) .
  • IR : Confirm sulfanyl (C–S stretch ~650 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1530 cm⁻¹) groups .
  • MS : Molecular ion peaks (e.g., m/z 424 for similar imidazoles) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from nitro and sulfanyl groups. First-aid measures include rinsing exposed skin with water and consulting a physician if inhaled or ingested .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, fluorophenyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group meta to the benzoyl moiety increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Fluorophenyl groups alter aromatic electron density, affecting regioselectivity in reactions like sulfanyl displacement. Computational studies (DFT) or Hammett σ values can quantify these effects .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological mechanisms (e.g., enzyme inhibition)?

  • Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten assays) with controlled variables: substrate concentration, pH, and temperature. For imidazole derivatives, competitive inhibition is common; measure Ki values via Lineweaver-Burk plots. Include positive controls (e.g., known inhibitors) and validate results with triplicate trials .

Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent concentrations).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity levels).
  • Structural Validation : Re-characterize batches via XRD or HPLC to confirm compound purity .

Q. What environmental fate studies are relevant for assessing its degradation pathways?

  • Methodological Answer : Conduct hydrolysis/photolysis experiments under varying pH and UV light. Monitor degradation products via LC-MS and quantify half-lives. For biotic degradation, use soil microcosms or microbial cultures, analyzing metabolites for ecotoxicity .

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